2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2 It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the phenyl rings.
Methoxylation: Introduction of the methoxy group.
Coupling Reaction: Formation of the biphenyl structure through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Replacement of functional groups, such as halogens or methoxy groups, with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced biphenyl derivatives.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for specific receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Another fluorinated phenol with different substituents.
2-Fluoro-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methoxy group
Uniqueness
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol is unique due to its specific combination of fluorine and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-5-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-9-3-4-11(14)10(7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKHBPPLDBBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684286 |
Source
|
Record name | 2',3-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-75-7 |
Source
|
Record name | 2',3-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.